molecular formula C12H17N B2860633 (2S)-2-(3-Cyclopropylphenyl)propan-1-amine CAS No. 2248173-24-0

(2S)-2-(3-Cyclopropylphenyl)propan-1-amine

Cat. No.: B2860633
CAS No.: 2248173-24-0
M. Wt: 175.275
InChI Key: BZEVARGHFWLQJJ-SECBINFHSA-N
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Description

(2S)-2-(3-Cyclopropylphenyl)propan-1-amine is an organic compound that belongs to the class of amines. This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Cyclopropylphenyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material: Begin with 3-cyclopropylbenzaldehyde.

    Reductive Amination: React the aldehyde with (S)-1-phenylethylamine in the presence of a reducing agent like sodium triacetoxyborohydride.

    Purification: Purify the product using column chromatography.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-Cyclopropylphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: Oxidation of the amine group to form corresponding imines or nitriles.

    Reduction: Reduction of any intermediate imines back to amines.

    Substitution: Electrophilic aromatic substitution on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Use of halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Cyclopropylphenyl)propan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: May include enzymes, receptors, or ion channels.

    Pathways Involved: Could involve modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Phenylpropan-1-amine: Lacks the cyclopropyl group, which may affect its biological activity.

    (2S)-2-(3-Methylphenyl)propan-1-amine: Contains a methyl group instead of a cyclopropyl group, leading to different steric and electronic properties.

Uniqueness

    Cyclopropyl Group: The presence of the cyclopropyl group in (2S)-2-(3-Cyclopropylphenyl)propan-1-amine may confer unique steric and electronic properties, potentially enhancing its biological activity or selectivity.

Properties

IUPAC Name

(2S)-2-(3-cyclopropylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(8-13)11-3-2-4-12(7-11)10-5-6-10/h2-4,7,9-10H,5-6,8,13H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEVARGHFWLQJJ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC(=C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC=CC(=C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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